Methyl (1-methylpiperidin-3-yl)carbamate
Description
Methyl (1-methylpiperidin-3-yl)carbamate is a carbamate derivative featuring a methyl-substituted piperidine ring. Its structure comprises a carbamate group (-O(CO)NH-) linked to the 3-position of a 1-methylpiperidine scaffold. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its piperidine core and carbamate functionality make it a versatile building block for structural modifications.
Properties
CAS No. |
183483-10-5 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl N-(1-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-10-5-3-4-7(6-10)9-8(11)12-2/h7H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
HYQYNBCUHXUWGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Pyridine Derivatives
A common strategy involves hydrogenating a pyridine ring to form the piperidine core. For example, racemic methyl (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate can be hydrogenated using platinum(IV) oxide (PtO₂) in methanol at 60°C for 16 hours, yielding methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate with a 66% yield. This method is scalable but requires high-pressure hydrogenation equipment.
Key Steps :
- Substrate Preparation : Synthesize the tetrahydropyridine precursor via reductive amination or cyclization.
- Catalytic Hydrogenation : Use PtO₂ in methanol under hydrogen gas to saturate the pyridine ring.
- Purification : Silica gel column chromatography (ethyl acetate/petroleum ether, 1:2) isolates the product.
Reductive Amination for Piperidine Ring Formation
Reductive amination is employed to introduce the 1-methyl group on the piperidine ring. For instance, benzaldehyde reacts with methyl 4-methylpiperidin-3-ylcarbamate in toluene, followed by sodium triacetoxyborohydride (STAB) reduction to form the imine intermediate. Subsequent acid hydrolysis yields the 1-methylpiperidine derivative.
Reaction Scheme :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Benzaldehyde, AcOH, Toluene, 20°C | Imine formation | – |
| 2 | STAB, Toluene, pH 7–7.5 | Reductive amination | 60% |
| 3 | HCl, Water, 80°C | Hydrolysis | – |
This method achieves a 60% overall yield but requires careful pH control during reduction.
Carbamate Formation via Carbonylating Agents
The carbamate group is typically introduced using carbonylating agents such as methyl chloroformate or N,N-carbonyldiimidazole (CDI). For example, reacting 1-methylpiperidin-3-amine with methyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamate. This approach is efficient for primary amines but may require anhydrous conditions to avoid side reactions.
Optimized Protocol :
- Amine Activation : Treat the amine with a base (e.g., DIPEA) in DMF.
- Carbonylation : Add methyl chloroformate or CDI.
- Workup : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Comparison of Carbonylating Agents :
| Agent | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Methyl Chloroformate | RT, THF, 2 h | 72% | |
| CDI | DMF, 0°C, 1 h | 34–38% |
Stereoselective Resolution
For enantiomerically pure methyl (1-methylpiperidin-3-yl)carbamate, racemic intermediates are resolved using chiral acids like L-tartaric acid. For example, racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is resolved with dibenzoyl-L-tartaric acid, yielding the (3R,4R) enantiomer with >99.9% ee.
Process :
- Salt Formation : React the racemic carbamate with dibenzoyl-L-tartaric acid in methanol/water.
- Crystallization : Isolate the diastereomeric salt via filtration.
- Free Base Recovery : Treat with Na₂CO₃ to regenerate the carbamate.
Grignard-Mediated Alkylation
Methyl groups can be introduced via Grignard reagents. For instance, methyl Grignard reagent reacts with a piperidinone intermediate in THF at −70°C to form the 1-methylpiperidine precursor. Subsequent carbamate formation completes the synthesis.
Key Steps :
- Piperidinone Synthesis : Prepare via cyclization of a nipecotamide.
- Grignard Addition : Use methyl magnesium bromide in THF.
- Reduction : Hydrogenate to saturate the ring.
Yield : ~23% overall for multi-step processes.
Enzymatic Carbamate Synthesis
Biocatalytic methods using esterases (e.g., Pyrobaculum calidifontis PestE) enable carbamate formation in water. 1-Methylpiperidin-3-amine reacts with dimethyl carbonate in aqueous media, yielding the carbamate with up to 99% efficiency. This green chemistry approach minimizes toxic reagents.
Advantages :
- No protecting groups required.
- Mild conditions (25–40°C, pH 7–8).
- High atom economy.
Comparison of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hydrogenation | Scalable, high purity | Requires H₂ gas | 66% |
| Reductive Amination | Simple reagents | pH-sensitive steps | 60% |
| Carbonylating Agents | Fast reaction | Anhydrous conditions | 34–72% |
| Stereoselective Resolution | High enantiopurity | Costly chiral acids | >99% ee |
| Grignard Alkylation | Flexible for substitutions | Low overall yield | ~23% |
| Enzymatic Synthesis | Sustainable, low waste | Limited substrate scope | 99% |
Critical Challenges and Optimization
- Stereocontrol : Hydrogenation and Grignard methods often yield racemic mixtures, necessitating resolution.
- Purification : Silica gel chromatography is standard but time-consuming for large-scale production.
- Cost : Chiral resolution and enzymatic catalysts increase production expenses.
Applications in Drug Synthesis
This compound serves as a precursor in synthesizing:
- Muscarinic Receptor Antagonists : Carbamate derivatives show high
Chemical Reactions Analysis
Types of Reactions
Methyl (1-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl (1-methylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based prodrugs.
Industry: The compound finds applications in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of methyl (1-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : The 34% yield of the bis(4-fluorophenyl)methyl analog suggests that the 3-position of the piperidine ring is more reactive than the 4-position (which had a 22% yield in the same study) .
- Safety Profile: Methyl (3-hydroxyphenyl)-carbamate () includes a phenolic hydroxyl group, which may increase polarity and reactivity, necessitating stricter safety protocols compared to the target compound .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s lower molecular weight (~158.2 g/mol) compared to bis(4-fluorophenyl)methyl analogs (~425.4 g/mol) suggests better aqueous solubility, advantageous for drug delivery .
- Stereochemical Considerations: The (3S,4R)-configuration in ’s compound underscores the importance of chirality in receptor interactions. The target compound’s non-chiral 1-methylpiperidin-3-yl group may offer synthetic simplicity but reduced selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
